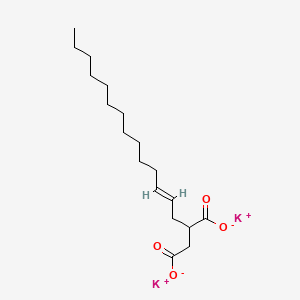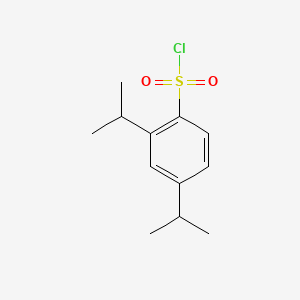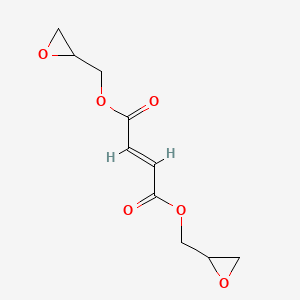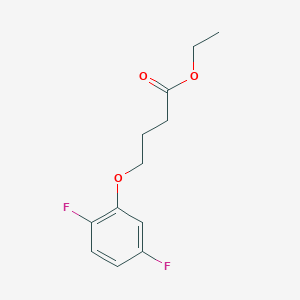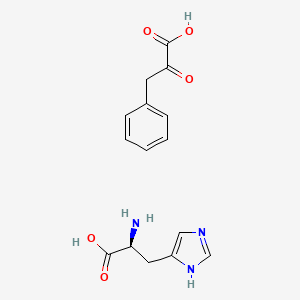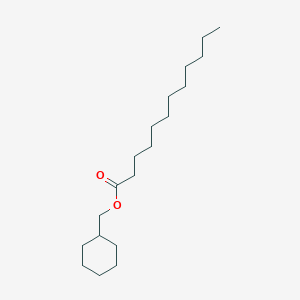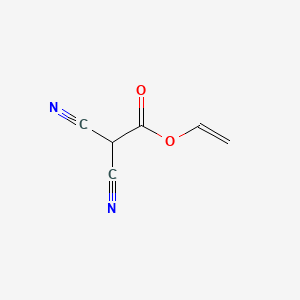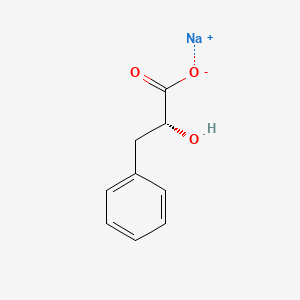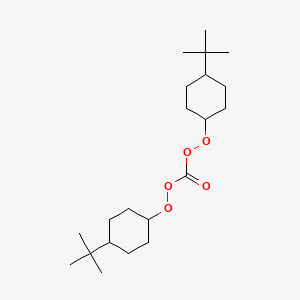
Bis(4-tert-butylcyclohexyl) diperoxycarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-tert-butylcyclohexyl) diperoxycarbonate is an organic peroxide compound with the molecular formula C21H38O5. It is known for its high reactivity and is commonly used as an initiator in polymerization reactions, particularly in the curing of unsaturated polyester resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-tert-butylcyclohexyl) diperoxycarbonate can be synthesized through the reaction of 4-tert-butylcyclohexanol with peroxycarbonic acid. The reaction typically involves the use of a solvent such as chloroform or methanol and is carried out under controlled temperature conditions to ensure the stability of the peroxide[2][2].
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of 4-tert-butylcyclohexanol to a solution of peroxycarbonic acid. The reaction mixture is then cooled and purified to obtain the desired product. The process requires careful handling due to the highly reactive nature of the compound[2][2].
Chemical Reactions Analysis
Types of Reactions: Bis(4-tert-butylcyclohexyl) diperoxycarbonate primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator .
Common Reagents and Conditions: The decomposition of this compound is often carried out under controlled temperature conditions, typically around 50°C. The presence of stabilizers and inhibitors can help control the rate of decomposition and ensure the desired reaction outcomes .
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can then react with monomers to form polymers. This makes the compound valuable in the production of various polymeric materials .
Scientific Research Applications
Chemistry: In chemistry, bis(4-tert-butylcyclohexyl) diperoxycarbonate is used as an initiator in the polymerization of acrylic esters and other monomers. Its ability to generate free radicals makes it a crucial component in the synthesis of various polymers .
Biology and Medicine: For example, it can be used in the preparation of polymerizable yellow azo dyes applied in artificial intraocular lenses .
Industry: In the industrial sector, this compound is widely used in the curing of unsaturated polyester resins. It is also employed as a catalyst in various chemical processes, contributing to the production of high-performance materials .
Mechanism of Action
The mechanism of action of bis(4-tert-butylcyclohexyl) diperoxycarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s high reactivity and ability to generate free radicals make it an effective initiator in various chemical processes .
Comparison with Similar Compounds
Similar Compounds:
- Di(4-tert-butylcyclohexyl) peroxydicarbonate
- Di-tert-butyl dicyclohexyl peroxydicarbonate
- Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
Uniqueness: Bis(4-tert-butylcyclohexyl) diperoxycarbonate stands out due to its high reactivity and stability under controlled conditions. Its ability to generate free radicals efficiently makes it a preferred choice for initiating polymerization reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
CAS No. |
71331-99-2 |
|---|---|
Molecular Formula |
C21H38O5 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
bis[(4-tert-butylcyclohexyl)oxy] carbonate |
InChI |
InChI=1S/C21H38O5/c1-20(2,3)15-7-11-17(12-8-15)23-25-19(22)26-24-18-13-9-16(10-14-18)21(4,5)6/h15-18H,7-14H2,1-6H3 |
InChI Key |
CQSONBSYXPPHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OOC(=O)OOC2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



